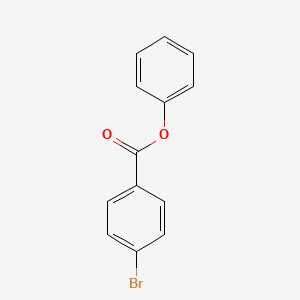

Phenyl 4-bromobenzoate

CAS No.: 5798-76-5

Cat. No.: VC3886742

Molecular Formula: C13H9BrO2

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5798-76-5 |

|---|---|

| Molecular Formula | C13H9BrO2 |

| Molecular Weight | 277.11 g/mol |

| IUPAC Name | phenyl 4-bromobenzoate |

| Standard InChI | InChI=1S/C13H9BrO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H |

| Standard InChI Key | GKOPHSXEQSIHQE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Physical Properties

Phenyl 4-bromobenzoate consists of a benzoic acid derivative esterified with phenol, where a bromine atom occupies the para position relative to the ester functional group. The IUPAC name for this compound is phenyl 4-bromobenzoate, and its canonical SMILES representation is C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br . The bromine atom significantly influences the compound’s electronic properties, enhancing its reactivity in electrophilic substitution reactions and altering its crystalline packing behavior compared to non-halogenated analogs.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉BrO₂ | |

| Molecular Weight | 277.11 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

While specific thermodynamic data for phenyl 4-bromobenzoate remain unavailable in accessible literature, analogous brominated esters, such as 4-bromophenyl 4-bromobenzoate, exhibit melting points between 79–84°C and densities approximating 1.4 g/cm³ . These values suggest that phenyl 4-bromobenzoate likely shares similar physical characteristics, though experimental validation is required.

Synthesis and Manufacturing

The synthesis of phenyl 4-bromobenzoate typically follows classical esterification protocols. A common route involves the reaction of 4-bromobenzoic acid with phenol in the presence of a dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), which activates the carboxylic acid group for nucleophilic attack by the phenolic oxygen. The general reaction proceeds as follows:

Industrial-scale production may employ continuous flow reactors to optimize reaction efficiency and yield. Post-synthesis purification techniques, such as recrystallization from ethanol or chromatographic methods, ensure high purity. Despite the simplicity of this method, challenges arise in controlling byproducts, particularly if the bromine atom participates in unintended side reactions.

Chemical Reactivity and Derivatives

The bromine atom and ester group in phenyl 4-bromobenzoate govern its chemical behavior. Key reactivity patterns include:

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of the ester group activates the aromatic ring for nucleophilic substitution at the bromine-bearing carbon. For example, reaction with potassium hydroxide (KOH) in aqueous ethanol can yield 4-hydroxybenzoic acid phenyl ester, though such transformations require careful temperature control to prevent ester hydrolysis.

Ester Hydrolysis

Under acidic or basic conditions, the ester bond undergoes hydrolysis to regenerate 4-bromobenzoic acid and phenol:

This reversibility is critical in prodrug design, where controlled release of active metabolites is desirable .

Cross-Coupling Reactions

Applications in Scientific Research

Organic Synthesis

Phenyl 4-bromobenzoate serves as a precursor for synthesizing liquid crystals, polymers, and pharmaceutical intermediates. Its bromine atom acts as a handle for further functionalization, while the ester group provides stability during multi-step reactions .

Materials Science

In crystal engineering, brominated aromatic esters exhibit diverse packing motifs due to halogen bonding interactions. Although mechanical property studies focus on analogs like 4-bromophenyl 4-bromobenzoate—which displays polymorph-dependent elasticity, plasticity, and brittleness —similar principles likely apply to phenyl 4-bromobenzoate. These properties are exploitable in designing stimuli-responsive materials .

Pharmaceutical Research

While direct biological data for phenyl 4-bromobenzoate are scarce, structurally related compounds demonstrate antimicrobial and anticancer activities. The ester’s hydrolytic stability and lipophilicity make it a candidate for drug delivery systems, though toxicity assessments remain pending .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume